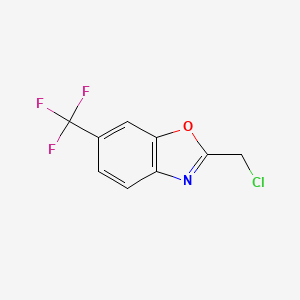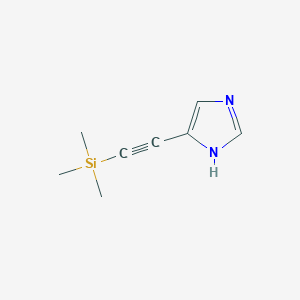
(4-Imidazinylethynyl)trimethylsilane
Descripción general
Descripción
(4-Imidazinylethynyl)trimethylsilane, also known as IMes, is a compound with the molecular formula C8H12N2Si and a molecular weight of 164.28 g/mol . It is a critical intermediate for the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and polymers.
Molecular Structure Analysis
The molecular structure of (4-Imidazinylethynyl)trimethylsilane consists of a trimethylsilyl group attached to an ethynyl group, which is further connected to an imidazole ring . The InChI code for this compound is 1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-7-10-8/h6-7H,1-3H3,(H,9,10) .Physical And Chemical Properties Analysis
(4-Imidazinylethynyl)trimethylsilane has a molecular weight of 164.28 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Dielectric Thin Film Deposition : Trimethylsilane, a key component in (4-Imidazinylethynyl)trimethylsilane, is used for depositing dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. It helps in creating standard dielectrics like SiO2 and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).
Oxidative Gold Oxyarylation Reaction : The compound has been found useful in the field of organic chemistry, particularly in oxidative gold oxyarylation reactions. This process involves coupling reactions with aryltrimethylsilanes, providing an alternative to boronic acid methods (Brenzovich et al., 2010).
Synthesis of Conjugate Diynes and Disubstituted Ethynes : (4-Imidazinylethynyl)trimethylsilane is applied in the synthesis of complex organic compounds. It's used in Cu(I)-mediated coupling reactions to create symmetrical 1,3-butadiynes and in cross-coupling reactions with aryl triflates and chlorides (Nishihara et al., 2000).
Nucleophilic Addition to Carbonyl Compounds : The compound participates in nucleophilic addition reactions with various carbonyl compounds, leading to the creation of silylated propargyl alcohol derivatives. This process is catalyzed by fluoride anion (Kuwajima et al., 1983).
Ionic Liquid Catalyst for Trimethylsilyl Protection : It is used as a catalyst in the trimethylsilyl protection of hydroxyl groups, offering a recyclable and eco-friendly solution. This process is efficient in producing trimethylsilanes with excellent yields and in short reaction times (Shirini et al., 2012).
Oxidative Trifluoromethylation of Boronic Acids : This compound is utilized in copper-mediated oxidative cross-coupling of aryl- and alkenylboronic acids, which is significant for synthesizing trifluoromethylated arenes and alkenes (Chu & Qing, 2010).
Propiedades
IUPAC Name |
2-(1H-imidazol-5-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-7-10-8/h6-7H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAMDJZVHRXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Imidazinylethynyl)trimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



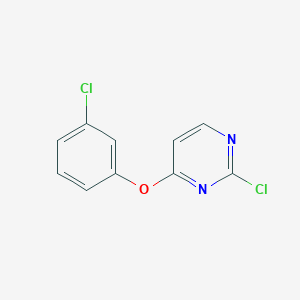
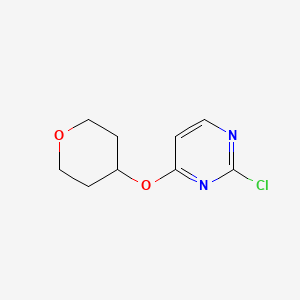
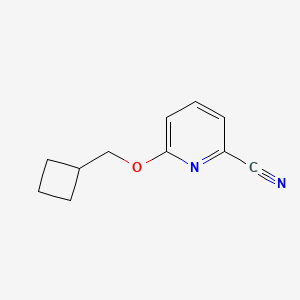
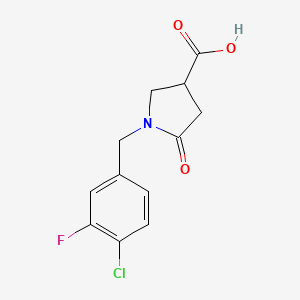
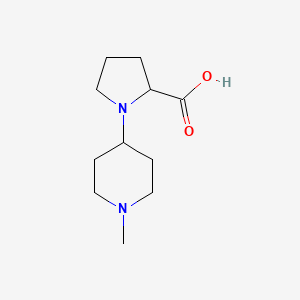
![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)
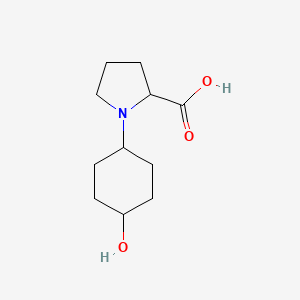
![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)
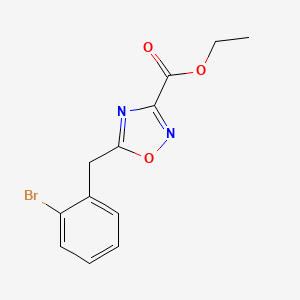
![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)
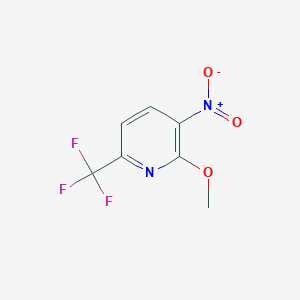
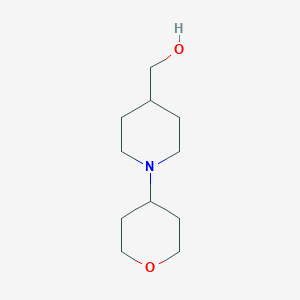
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)
